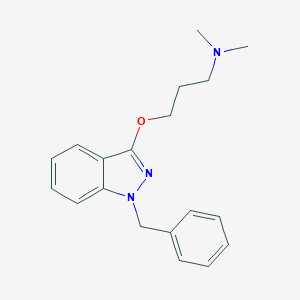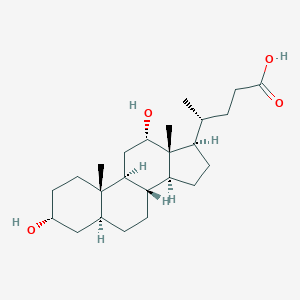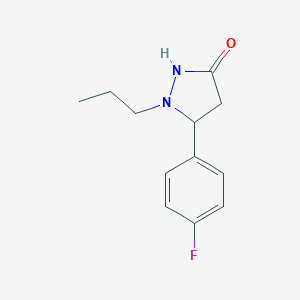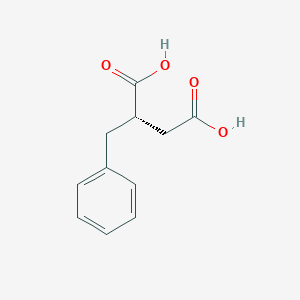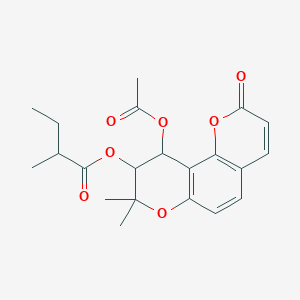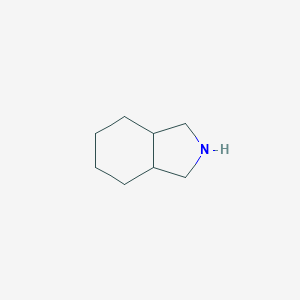
3-(2-ethylbutoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethylbutoxy)propanoic acid is an organic compound with the molecular formula C9H18O3 It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethylbutoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethylbutoxy)propionic acid can be achieved through the esterification of propionic acid with 2-ethylbutanol, followed by hydrolysis. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 3-(2-ethylbutoxy)propionic acid may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-ethylbutoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The ethylbutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted propionic acid derivatives.
Applications De Recherche Scientifique
3-(2-ethylbutoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-ethylbutoxy)propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. These interactions can influence cellular functions and biochemical pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Propionic Acid: A simple carboxylic acid with similar chemical properties.
Butyric Acid: Another carboxylic acid with a different alkyl chain.
Valeric Acid: A carboxylic acid with a longer alkyl chain.
Uniqueness: 3-(2-ethylbutoxy)propanoic acid is unique due to the presence of the 2-ethylbutoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
10213-74-8 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-(2-ethylbutoxy)propanoic acid |
InChI |
InChI=1S/C9H18O3/c1-3-8(4-2)7-12-6-5-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
Clé InChI |
ZLPVZWUOBAHGNY-UHFFFAOYSA-N |
SMILES |
CCC(CC)COCCC(=O)O |
SMILES canonique |
CCC(CC)COCCC(=O)O |
Point d'ébullition |
343.0 °C |
melting_point |
32.5 °C |
Key on ui other cas no. |
10213-74-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


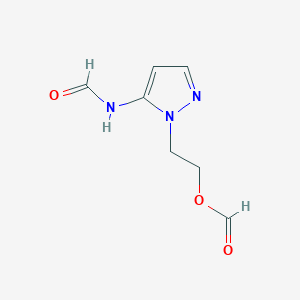
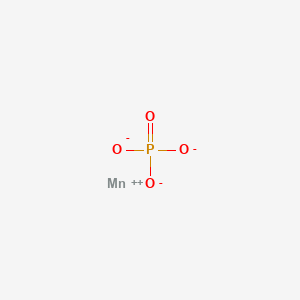

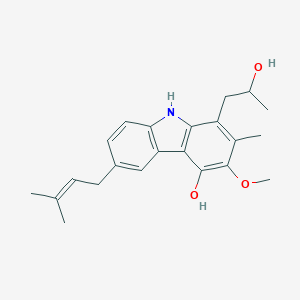
![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)
